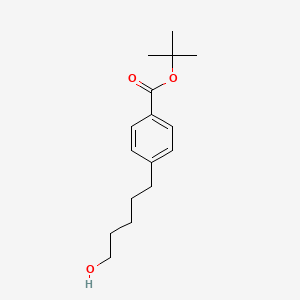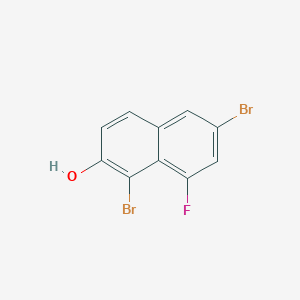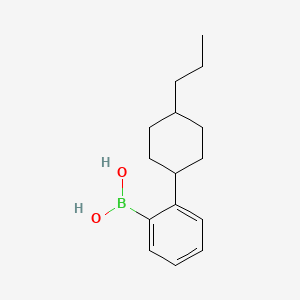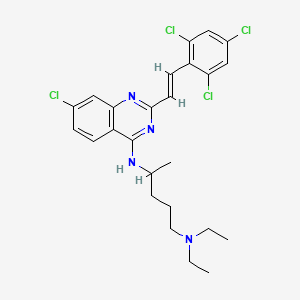
1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl- is a complex organic compound that features a quinazoline core substituted with a trichlorophenyl group and a pentanediamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl- typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the trichlorophenyl group through a substitution reaction. The final step involves the attachment of the pentanediamine chain under controlled conditions, such as specific temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the quinazoline core or the trichlorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core or the trichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while substitution reactions may introduce new functional groups to the quinazoline core or the trichlorophenyl group.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its potential as a therapeutic agent.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which 1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl- exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-dimethyl-
- 1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-
Uniqueness
The uniqueness of 1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl- lies in its specific substitution pattern and the presence of both a quinazoline core and a trichlorophenyl group. This combination of structural features may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
69258-57-7 |
|---|---|
Formule moléculaire |
C25H28Cl4N4 |
Poids moléculaire |
526.3 g/mol |
Nom IUPAC |
4-N-[7-chloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C25H28Cl4N4/c1-4-33(5-2)12-6-7-16(3)30-25-20-9-8-17(26)15-23(20)31-24(32-25)11-10-19-21(28)13-18(27)14-22(19)29/h8-11,13-16H,4-7,12H2,1-3H3,(H,30,31,32)/b11-10+ |
Clé InChI |
ZDUYNZXUTJDJHX-ZHACJKMWSA-N |
SMILES isomérique |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)/C=C/C3=C(C=C(C=C3Cl)Cl)Cl |
SMILES canonique |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=C(C=C(C=C3Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate](/img/structure/B14143526.png)
![Imidazo[1,2-a]pyrazin-8-amine, N,N-dimethyl-3-phenyl-](/img/structure/B14143533.png)

![[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate](/img/structure/B14143538.png)
![(5-bromo-2-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)(4-methylphenyl)methanone](/img/structure/B14143546.png)
![Ethyl methyl [(phenylsulfanyl)methyl]phosphonate](/img/structure/B14143557.png)

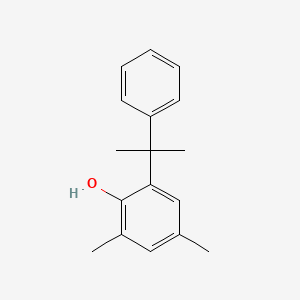
![2-(4-Chloro-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acetamide](/img/structure/B14143568.png)
